Product packaging for 3,5,7-Triphenyl-4H-1,2-diazepine(Cat. No.:CAS No. 25649-70-1)

3,5,7-Triphenyl-4H-1,2-diazepine

Cat. No.: B11476407
CAS No.: 25649-70-1
M. Wt: 322.4 g/mol
InChI Key: NCJIYZKOKVSKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the 1,2-Diazepine Ring System

The 1,2-diazepine framework is a seven-membered heterocyclic ring containing two adjacent nitrogen atoms. This arrangement imparts unique chemical properties and reactivity to the molecule. The study of 1,2-diazepines is a specialized area within the broader field of heterocyclic chemistry, which investigates ring structures containing atoms of at least two different elements.

The exploration of 1,2-diazepine chemistry has evolved significantly since its inception. Early research into seven-membered nitrogen heterocycles was often an extension of the well-established chemistry of five- and six-membered rings. The synthesis of the 1,2-diazepine ring system has been approached through various methodologies, including ring synthesis from acyclic precursors and transformations of other cyclic structures. researchgate.net

Key synthetic strategies have involved intramolecular cyclization of hydrazides and palladium-catalyzed [5+2] annulation of N-arylhydrazones with alkynes. researchgate.net Another notable method includes the N-heterocyclic carbene (NHC) catalyzed [4+3] annulation of enals and azoalkenes, which allows for the synthesis of a diverse range of 1,2-diazepine derivatives with good yields and high enantioselectivities. researchgate.net Photochemical methods have also played a crucial role in the synthesis and rearrangement of 1,2-diazepines. acs.org For instance, the irradiation of certain precursor molecules can lead to the formation of the 1,2-diazepine ring through skeletal enlargement. acs.org

The history of related benzodiazepines, which feature a benzene (B151609) ring fused to a diazepine (B8756704) ring, provides a broader context for the development of diazepine chemistry. The first benzodiazepine (B76468), chlordiazepoxide (Librium), was synthesized by Leo Sternbach at Hoffmann-La Roche in 1955, followed by the highly successful diazepam (Valium) in 1963. benzoinfo.comnih.govnih.gov This spurred extensive research into diazepine-containing compounds.

Seven-membered nitrogen heterocycles, including diazepines, are of considerable interest in modern organic and medicinal chemistry. researchgate.net Their non-planar and often flexible structures provide a unique three-dimensional scaffold that is attractive for the design of novel molecules with specific biological activities. researchgate.netnih.gov This structural versatility allows them to bind effectively to biological targets like enzymes and receptors. nih.gov

Nitrogen-containing heterocycles are fundamental components of numerous pharmaceuticals, agricultural chemicals, and functional materials. researchgate.netwisdomlib.orgresearchgate.net In fact, over 85% of all biologically active chemical compounds contain a heterocyclic fragment. nih.gov The presence of nitrogen atoms in these rings can influence properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are crucial for the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The unique geometry of the seven-membered diazepine ring, in particular, allows it to fit into binding sites while providing a stable framework for the attachment of various functional groups. nih.gov This has led to the development of diazepine-based compounds with a wide range of therapeutic applications. isca.meontosight.aiontosight.aiontosight.ai

Structural Characteristics of 3,5,7-Triphenyl-4H-1,2-diazepine

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC23H18N2
Molar Mass322.4 g/mol

Source: chemeo.com

The 4H-1,2-diazepine core is characterized by a seven-membered ring with two adjacent nitrogen atoms and a methylene (B1212753) group at the 4-position. This non-aromatic, unsaturated ring system possesses a distinct conformational flexibility. The presence of the N=N-C=C conjugated system within the ring influences its electronic properties and reactivity. The 4H-tautomer is one of several possible isomeric forms of the 1,2-diazepine ring. The thermal and photochemical behavior of 1,2(4H)-diazepine derivatives often involves complex rearrangements and valence isomerizations. cdnsciencepub.com For instance, upon irradiation, they can undergo electrocyclization. cdnsciencepub.com

The reaction of this compound with di-iron nonacarbonyl has been shown to result in the cleavage of the N-N bond and the formation of a novel iron-containing bicyclo[5.1.1] system. rsc.org This highlights the unique reactivity of the 1,2-diazepine core.

The electronic effects of the phenyl substituents also play a role. They can delocalize electron density through conjugation with the diazepine ring, which can affect the molecule's reactivity and spectroscopic properties. For instance, in related benzodiazepine systems, the nature and position of substituents on the phenyl rings have been shown to have a considerable impact on their biological activity and metabolic stability. nih.gov While specific studies on the direct influence of the phenyl groups on the stability of this compound are not extensively detailed in the provided results, the general principles of substituent effects in heterocyclic chemistry suggest a significant contribution to its chemical and physical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18N2 B11476407 3,5,7-Triphenyl-4H-1,2-diazepine CAS No. 25649-70-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25649-70-1

Molecular Formula

C23H18N2

Molecular Weight

322.4 g/mol

IUPAC Name

3,5,7-triphenyl-4H-diazepine

InChI

InChI=1S/C23H18N2/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-25-23(17-21)20-14-8-3-9-15-20/h1-16H,17H2

InChI Key

NCJIYZKOKVSKDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5,7 Triphenyl 4h 1,2 Diazepine and Its Analogs

De Novo Ring Construction Approaches

The formation of the 1,2-diazepine ring from acyclic precursors represents a fundamental and versatile approach to this heterocyclic system. These methods involve the strategic connection of fragments to build the seven-membered ring in a single or multi-step sequence.

Condensation Reactions Utilizing Acyclic Precursors

A well-established and direct method for the synthesis of 3,5,7-trisubstituted-4H-1,2-diazepines is the condensation reaction between α,β-unsaturated 1,5-diketones and hydrazine (B178648). researchgate.net This approach is particularly relevant for the synthesis of 3,5,7-triphenyl-4H-1,2-diazepine. The reaction of 1,3,5-triphenyl-1,5-pentanedione (B1329822) (or its unsaturated precursor) with hydrazine hydrate (B1144303) leads to the formation of the desired 1,2-diazepine ring through a cyclization-condensation sequence.

Recent advancements have focused on improving the efficiency and environmental footprint of this reaction. A notable development is the use of microwave irradiation in the presence of a catalyst. researchgate.net For instance, a simple and convenient microwave-assisted synthesis of 3,5,7-trisubstituted-4H- researchgate.netresearchgate.netdiazepines has been reported, utilizing the condensation of α,β-unsaturated 1,5-diketones with hydrazine derivatives. researchgate.net This method often employs a catalyst such as polystyrene sulfonic acid (PSSA) and can be performed in water, offering a greener alternative to traditional heating methods. researchgate.net

ReactantsConditionsProductYield
α,β-Unsaturated 1,5-diketone, Hydrazine derivativeMicrowave irradiation, Catalyst (e.g., PSSA)3,5,7-Trisubstituted-4H- researchgate.netresearchgate.netdiazepine (B8756704)High
1,3,5-Triphenyl-1,5-pentanedione, Hydrazine hydrateConventional heatingThis compoundGood

This table provides a general overview of the reaction conditions and outcomes.

Another related approach involves the reaction of thiapyrylium salts with hydrazine. The reaction of 2,4,6-triphenylthiapyrylium salts with hydrazine yields 3,5,7-triphenyl-4H-1,2-diazepines in good to excellent yields. cdnsciencepub.com

The construction of the 1,2-diazepine ring can also be achieved starting from phenylhydrazone derivatives. Research has shown that acetophenone-phenylhydrazones can react with orthoamides to form 1H-1,2-diazepines at room temperature. researchgate.net This reaction provides a pathway to 1,2-diazepine derivatives by building the ring from a pre-formed N-N bond within the hydrazone precursor. The specific application of this method to the synthesis of this compound would likely involve a more complex substituted acetophenone (B1666503) derivative or a multi-component reaction strategy.

It is important to note that the reaction conditions can influence the final product, as elevated temperatures may lead to the formation of pyridine (B92270) derivatives instead of the desired diazepine. researchgate.net

Starting MaterialReagentProduct
Acetophenone-phenylhydrazoneOrthoamide1H-1,2-Diazepine

This table illustrates the key components for the synthesis of 1,2-diazepines from acetophenone-phenylhydrazones.

A lesser-explored yet viable route to 1,2-diazepine analogs involves the cyclocondensation of substituted isoflavones (3-phenyl-4H-1-benzopyran-4-ones) with cyanoacetohydrazide. researchgate.net This reaction proceeds in the presence of a base, such as potassium hydroxide, and typically yields a mixture of products, including 6,7-diaryl-4-cyano-3-hydroxy-1H- researchgate.netresearchgate.netdiazepines alongside 1-amino-5,6-diaryl-3-cyano-1H-2-pyridin-2-ones. researchgate.net The formation of the diazepine ring occurs through the opening of the pyranone ring of the isoflavone (B191592) and subsequent recyclization with the hydrazine derivative. The specific substitution pattern on the isoflavone will dictate the nature of the aryl groups on the resulting diazepine. While not a direct route to this compound, this method provides access to diaryl-1,2-diazepine analogs with potential for further functionalization.

Annulation Strategies for 1,2-Diazepine Formation

Annulation reactions, where a new ring is fused onto an existing one, provide a powerful tool for constructing complex heterocyclic systems. In the context of 1,2-diazepines, palladium-catalyzed reactions have emerged as a prominent strategy.

A modern and efficient method for the synthesis of benzo[d] researchgate.netresearchgate.netdiazepines is the palladium-catalyzed [5+2] oxidative annulation of N-arylhydrazones with alkynes. fao.org This methodology involves the reaction of an N-arylhydrazone, which acts as the five-atom component, with an alkyne, the two-atom component, in the presence of a palladium catalyst. The reaction proceeds through a proposed eight-membered palladacycle intermediate, which then undergoes reductive elimination to form the C-C and C-N bonds necessary for the diazepine ring. fao.org This approach allows for the construction of the diazepine ring fused to a benzene (B151609) ring, offering a route to a specific class of 1,2-diazepine analogs. The substituents on the N-arylhydrazone and the alkyne can be varied to produce a library of substituted benzo[d] researchgate.netresearchgate.netdiazepines.

N-Arylhydrazone SubstituentAlkyne SubstituentCatalyst SystemProduct
Aryl, AlkylAryl, AlkylPd(OAc)₂, OxidantSubstituted Benzo[d] researchgate.netresearchgate.netdiazepine

This table summarizes the components and outcome of the palladium-catalyzed [5+2] annulation.

Ring Transformation and Expansion Strategies

Ring Expansion of Pyrimidine (B1678525) Derivatives

The expansion of a pyrimidine ring offers a versatile pathway to various diazepine structures. This strategy hinges on the introduction of specific functional groups onto the pyrimidine core, which then facilitates a nucleophile-induced rearrangement to the larger diazepine ring system.

Acyl-Substituted Pyrimidines and Nucleophilic Promoted Expansions

The presence of an acyl substituent on a pyrimidine ring is a key feature that can enable a nucleophile-promoted ring expansion to a 1,2-diazepine. While specific examples leading directly to this compound from acyl-pyrimidines are not extensively detailed in the provided search results, the general principle involves a nucleophilic attack on the pyrimidine ring, followed by a series of bond cleavages and formations that result in the seven-membered diazepine ring. The nature of the acyl group and the chosen nucleophile can significantly influence the reaction's efficiency and the substitution pattern of the resulting diazepine.

Mechanistic Investigations of Nucleophile-Mediated Ring Expansion from Pyrimidinones (B12756618)

The conversion of pyrimidinones to diazepinones through nucleophile-mediated ring expansion is a subject of detailed mechanistic study. Research into the ring expansion of 4-(1-mesyloxyethyl)-6-methyl-5-tosyl-1,2,3,4-tetrahydropyrimidin-2-one has provided significant insights. researchgate.netscilit.com The proposed mechanism involves the formation of a bicyclic cyclopropane (B1198618) intermediate. researchgate.netscilit.com This intermediate then undergoes cleavage of the zero bridge, followed by the stereoselective addition of a nucleophile to the resulting dihydro-1H-1,3-diazepin-2-one. researchgate.netscilit.com This process is under kinetic control, meaning the product distribution is determined by the relative rates of the different reaction pathways. researchgate.netscilit.com

Diastereoselective Synthesis via Ring Expansion of Pyrimidines

Achieving control over the stereochemistry of the final diazepine product is a significant goal in synthetic methodology. The ring expansion of tetrahydropyrimidin-2-ones has been shown to proceed with a high degree of diastereoselectivity. researchgate.netscilit.com In the reaction of 4-(1-mesyloxyethyl)-6-methyl-5-tosyl-1,2,3,4-tetrahydropyrimidin-2-one with various C-, O-, S-, and N-nucleophiles, the diastereoselectivity of the resulting polysubstituted 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones was found to be dependent on the specific nucleophile used. researchgate.netscilit.com This nucleophile-dependent selectivity allows for the formation of either cis or trans diastereomers. researchgate.netscilit.com For instance, the initially formed cis-4-alkoxy-5-methyldiazepines can be isomerized to the more thermodynamically stable trans-isomers under acidic conditions. researchgate.netscilit.com

Ring Expansion from Other Heterocyclic Systems

Beyond pyrimidines, other heterocyclic systems can also serve as effective precursors for the synthesis of 1,2-diazepines. Thiapyrylium salts, in particular, have proven to be valuable starting materials for accessing triphenyl-substituted 1,2-diazepines.

Reactions of Thiapyrylium Salts with Hydrazine Derivatives

A well-established method for the synthesis of this compound and its N-substituted analogs involves the reaction of 2,4,6-triphenylthiapyrylium salts with hydrazine and its derivatives. cdnsciencepub.comcdnsciencepub.com This reaction provides a direct route to the desired seven-membered ring system in good to excellent yields. cdnsciencepub.com

The reaction of 2,4,6-triphenylthiapyrylium perchlorate (B79767) with hydrazine hydrate in a suitable solvent like ethanol (B145695) leads to the formation of this compound. cdnsciencepub.com Similarly, reacting the thiapyrylium salt with methylhydrazine can produce 1-methyl-3,5,7-triphenyl-1H-1,2-diazepine. cdnsciencepub.comcdnsciencepub.com The reaction conditions can be controlled to favor the formation of the diazepine over other potential products like pyrazolines. cdnsciencepub.comcdnsciencepub.com For example, adding the thiapyrylium salt to an excess of cold methylhydrazine and allowing the reaction to proceed at 0°C has been successful in yielding the corresponding 1-methyl-1,2(1H)-diazepine. cdnsciencepub.com

Below is a table summarizing the synthesis of this compound and a derivative from a thiapyrylium salt.

Starting Thiapyrylium SaltHydrazine DerivativeProductYield (%)
2,4,6-Triphenylthiapyrylium perchlorateHydrazineThis compoundGood to Excellent cdnsciencepub.com
2,4,6-Triphenylthiapyrylium perchlorateMethylhydrazine1-Methyl-3,5,7-triphenyl-1H-1,2-diazepine55-75 cdnsciencepub.com

This method is notable as it provided the first examples of 1-alkyl-1,2(1H)-diazepine derivatives. cdnsciencepub.com

Valerolactone and Aziridine (B145994) Cyclization for Ring Expansion

The synthesis of 1,2-diazepine scaffolds through the ring expansion of smaller heterocyclic systems is a recognized strategy in organic chemistry. Methodologies such as the ring expansion of azidoquinolines have been reported for forming benzo-1,4-diazepines. nih.govrsc.org However, a review of the scientific literature indicates that a synthetic pathway involving the specific cyclization and ring expansion of valerolactone and aziridine precursors to form the this compound ring system is not a documented or established method. While ring expansion reactions involving these individual heterocycles are known for creating other structures, their combined use for the synthesis of 1,2-diazepines has not been described. researchgate.net

Catalytic and Sustainable Chemistry Approaches in 1,2-Diazepine Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and sustainable practices to improve efficiency, reduce waste, and access novel molecular architectures. The synthesis of 1,2-diazepines has significantly benefited from these approaches.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govscipublications.com A simple and highly efficient microwave-assisted method for preparing 3,5,7-trisubstituted-4H- acs.orgchemicalbook.comdiazepines, including the title compound, has been developed. researchgate.net

This methodology involves the condensation of α,β-unsaturated 1,5-diketones with hydrazine derivatives. researchgate.net For the synthesis of this compound, the required precursor is 1,3,5-Triphenyl-3-pentene-1,5-dione. chemicalbook.com The reaction is conducted in water, an environmentally benign solvent, using polystyrene sulfonic acid (PSSA) as a recyclable, solid-supported acid catalyst. researchgate.net Under microwave irradiation at 110°C, the reaction proceeds rapidly, yielding the desired 1,2-diazepine products in high yields (up to 85%) in less than 10 minutes. researchgate.net This approach showcases a significant improvement over traditional methods, which often require prolonged reaction times and organic solvents. researchgate.net

Table 1: Microwave-Assisted Synthesis of 3,5,7-Trisubstituted-4H- acs.orgchemicalbook.comdiazepines. researchgate.net
EntryDiketone Precursor (Substituents)Hydrazine DerivativeYield (%)Reaction Time (min)
11,3,5-Triphenyl-3-pentene-1,5-dioneHydrazine Hydrate~85%<10
2Substituted 1,5-DiketoneHydrazine HydrateHigh<10
3Substituted 1,5-DiketoneMethylhydrazineHigh<10

N-Heterocyclic carbenes (NHCs) have become versatile organocatalysts capable of facilitating a wide range of chemical transformations through unique modes of activation. thieme-connect.com In the context of 1,2-diazepine synthesis, NHC catalysis has enabled novel annulation strategies, providing access to structurally diverse and often chiral diazepine derivatives. acs.org

A prominent NHC-catalyzed method is the formal [4+3] annulation reaction between enals and in situ generated azoalkenes (from hydrazones). acs.org This reaction allows for the regio- and enantioselective synthesis of a variety of 1,2-diazepine derivatives. The catalytic cycle is initiated by the addition of the NHC to an enal, which generates a reactive homoenolate equivalent. This intermediate then undergoes a conjugate addition to the azoalkene. Subsequent intramolecular cyclization and release of the NHC catalyst furnishes the seven-membered 1,2-diazepine ring. acs.org

The electronic and steric properties of the NHC catalyst are crucial in directing the reaction pathway, allowing for selective access to either 1,2-diazepines or isomeric pyrazole (B372694) derivatives from the same set of starting materials. acs.org This methodology is notable for its ability to construct complex heterocyclic systems with high levels of enantioselectivity, often achieving up to 99% enantiomeric excess (ee). acs.org The scope of the reaction is broad, tolerating various substituents on both the enal and the hydrazone precursors. Furthermore, sequential one-pot reactions combining NHC catalysis with other metal-based catalysts, such as palladium, have been developed to construct highly functionalized and chiral 2,3-benzodiazepines. researchgate.netnih.govmdpi.com

Table 2: NHC-Catalyzed [4+3] Annulation for 1,2-Diazepine Synthesis. acs.org
EntryEnal SubstrateHydrazone PrecursorCatalyst TypeYield (%)Enantioselectivity (% ee)
1CinnamaldehydeN-Boc-α-chloro hydrazoneChiral Triazolium NHCGoodHigh (>95%)
2Substituted Aryl EnalN-Boc-α-chloro hydrazoneChiral Triazolium NHCGoodHigh
3Aliphatic EnalN-Boc-α-chloro hydrazoneChiral Triazolium NHCModerate-GoodHigh

Reaction Mechanisms and Reactivity Profiles of 3,5,7 Triphenyl 4h 1,2 Diazepine

Electrophilic and Nucleophilic Reactions

The electronic nature of the 1,2-diazepine ring, with its two adjacent nitrogen atoms, allows for a range of electrophilic and nucleophilic interactions. These reactions often lead to the formation of novel molecular architectures.

Protonation Studies and Resulting Cationic Species Formation

While specific studies on the protonation of 3,5,7-triphenyl-4H-1,2-diazepine leading to cationic species are not extensively detailed in the provided search results, the general reactivity of similar nitrogen-containing heterocycles suggests that protonation would likely occur at one of the nitrogen atoms. This would result in the formation of a diazepinium cation. The stability and further reactivity of this cation would be influenced by the delocalization of the positive charge across the ring system and the steric and electronic effects of the phenyl substituents. The formation of such cationic species is a fundamental step in understanding the acid-catalyzed reactions of this diazepine (B8756704).

Reactivity with Transition Metal Carbonyl Complexes

The interaction of this compound with transition metal carbonyl complexes reveals fascinating aspects of its reactivity, including bond cleavage and the formation of complex organometallic structures.

The reaction of this compound with di-iron nonacarbonyl (Fe₂(CO)₉) leads to the cleavage of the N-N bond. rsc.org This reaction results in the formation of a nitrogen-bridged complex. X-ray crystallography has shown this complex to be a novel bicyclo[5.1.1] derivative, although the prompt mentions a bicyclo[2.2.0] system, the available literature points to a bicyclo[5.1.1] system. rsc.org This transformation highlights the ability of the iron carbonyl complex to induce significant skeletal rearrangement of the diazepine ring. The resulting bicyclic structure incorporates the iron atoms, demonstrating a complex interplay between the organic ligand and the metal center.

ReactantReagentKey TransformationProduct System
This compoundDi-iron Nonacarbonyl (Fe₂(CO)₉)N-N Bond CleavageBicyclo[5.1.1] derivative rsc.org

The coordination chemistry of diazepines with rhodium(I) complexes is an area of active research, although specific studies detailing the reaction of this compound with Rh(I) complexes were not found in the search results. However, related research on phosphane-containing ligands with rhodium(I) provides insight into potential coordination modes. For instance, reactions of rhodium(I) precursors like [[RhCl(C₈H₁₄)₂]₂] with bulky phosphanes lead to the formation of various square-planar and dinuclear rhodium complexes. nih.gov It is plausible that this compound could act as a ligand, coordinating to the rhodium center through its nitrogen atoms, potentially leading to the formation of mono- or dinuclear complexes. The specific nature of these complexes would depend on the reaction conditions and the stoichiometry of the reactants.

Pericyclic Reactions and Rearrangements

Pericyclic reactions and thermal rearrangements of diazepine systems often lead to the formation of more stable aromatic heterocyclic structures.

Thermal Rearrangement Pathways to Pyridine (B92270) and Pyrazole (B372694) Derivatives

While direct evidence for the thermal rearrangement of this compound specifically into pyridine and pyrazole derivatives is not explicitly detailed in the provided search results, the rearrangement of diazepine and related heterocyclic systems is a known phenomenon. For example, rearrangements of other diazepine-related structures, such as 1,2,4-triazolo[1,5-d] rsc.orgnih.govdiazepines, have been studied, involving ring expansion and migration of substituents. beilstein-journals.orgnih.gov It is conceivable that under thermal conditions, this compound could undergo ring contraction or fragmentation pathways. A plausible mechanism for rearrangement to a pyridine derivative would involve the extrusion of a nitrogen atom. The formation of a pyrazole derivative would likely involve a more complex series of bond cleavages and formations, potentially initiated by the cleavage of the N-N bond followed by cyclization with one of the phenyl substituents.

Starting MaterialPotential ProductsReaction Type
This compoundPyridine derivatives, Pyrazole derivativesThermal Rearrangement

Photochemical Transformations and Cycloreversion Reactions

The chemistry of 1,2-diazepines is intrinsically linked to photochemistry, as their synthesis often involves the photochemical rearrangement of 1-aminopyridinium ylides under UV irradiation. chemrxiv.org This process involves the light-induced transformation of an in-situ generated ylide to form the seven-membered diazepine ring. chemrxiv.org

The photochemical reactivity of the 1,2-diazepine ring itself is characterized by a significant photo-induced electrocyclic reaction. sci-hub.ru Upon irradiation, 1,2-diazepines can undergo a disrotatory ring closure to form a bicyclic valence tautomer, a 2,3-diaza[4.1.0]bicycloheptadiene, often referred to as a heteroatomic norcaradiene. sci-hub.ru This transformation is a reversible equilibrium, with thermal conditions often favoring the reversion back to the monocyclic diazepine structure. sci-hub.ru The existence of this equilibrium is a key feature of the system's reactivity. sci-hub.ru While this electrocyclization is a primary photochemical pathway, related systems like 3H-1,2-benzodiazepines have been shown to undergo different transformations, such as ring contraction, to yield products like 3-vinylindazoles upon irradiation. rsc.org

The photolytic Wolff rearrangement of α-diazocarbonyl compounds represents another relevant photochemical process, leading to ketene (B1206846) intermediates that can be used in subsequent reactions, such as the synthesis of 1,2-diazepine-fused β-lactams. chemrxiv.orgmdpi.com

Intramolecular Michael Addition Reactions

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). nih.gov An intramolecular Michael reaction occurs when both the donor and acceptor moieties are present within the same molecule, leading to cyclization.

For a derivative of this compound to undergo such a reaction, its structure would need to be appropriately modified to contain both functionalities. The reaction would require the generation of a suitable nucleophile, such as an enolate, and the presence of a pendant chain containing an activated double bond, positioned to allow for a sterically feasible ring formation. Catalytic methods, for instance using N-heterocyclic carbenes (NHCs), can facilitate these reactions by converting a precursor, like an α,β-unsaturated aldehyde, into a reactive enol intermediate that can act as the Michael donor. nih.gov While this reaction is a powerful tool for constructing cyclic systems, its specific application where the reaction is initiated from a pre-formed this compound scaffold is not prominently documented in available research.

1,3-Dipolar Cycloaddition Reactions of the 1,2-Diazepine Ring System

1,3-dipolar cycloadditions are powerful pericyclic reactions that involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org The 1,2-diazepine ring, containing both C=N and C=C double bonds, can act as a dipolarophile, presenting multiple potential reaction sites. This multiplicity raises questions of selectivity, specifically periselectivity (which double bond reacts) and regioselectivity (the orientation of the dipole addition).

Peri- and Regioselectivity with Nitrile Oxides

The reaction of 1,2-diazepines with nitrile oxides (R-C≡N⁺-O⁻) is a classic example of a 1,3-dipolar cycloaddition. chemrxiv.orgmdpi.com These reactions can be complex and may yield mixtures of products or unexpected rearranged structures. researchgate.net The key challenge in these reactions is controlling the selectivity of the addition across the different dipolarophilic sites within the diazepine ring.

A systematic theoretical study of the cycloaddition between nitrile oxide and the 1,2-diazepine system revealed important selectivity trends. researchgate.net The diazepine ring offers several potential sites for cycloaddition, as detailed in the table below.

Table 1: Potential Dipolarophilic Sites in the 1,2-Diazepine Ring for Cycloaddition

Site Name Bond Type Position
Imine Bond 1 C=N C3=N2
Imine Bond 2 C=N C7=N1
Eneamine Bond C=C C4=C5

This table illustrates the different double bonds within the 1,2-diazepine core that can potentially act as dipolarophiles in cycloaddition reactions.

Theoretical calculations have shown that cycloaddition to the C=C double bond is generally favored over addition to the C=N imine bonds. researchgate.net The regioselectivity of the addition—whether the oxygen atom of the nitrile oxide binds to one carbon of the double bond or the other—is governed by a combination of steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. mdpi.comnih.gov In many cases, these cycloadditions proceed with high selectivity, though the formation of isomeric products remains a possibility. researchgate.netresearchgate.net

Theoretical Analysis of Cycloaddition Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms and selectivities of 1,3-dipolar cycloaddition reactions. nih.govnih.gov DFT studies allow for the detailed exploration of reaction energy surfaces, the characterization of transition states, and the calculation of activation energies for competing pathways. tandfonline.commdpi.com

For the cycloaddition of nitrile oxides to the 1,2-diazepine ring, a comprehensive theoretical analysis was performed using both ab initio and DFT methods to evaluate the structural and energetic properties of seventy-two potential isomers. researchgate.net Such studies can accurately predict the most stable products and are in good agreement with experimental findings. researchgate.net

The general approach involves:

Geometry Optimization: The structures of the reactants, transition states, and products are optimized to find their lowest energy conformations. DFT functionals such as B3LYP or M06-2X are commonly used for this purpose. nih.govtandfonline.com

Transition State Location: The transition state for each possible reaction pathway (i.e., different regio- and periselectivities) is located and confirmed by vibrational frequency analysis (a single imaginary frequency).

Energy Calculation: The activation energies (ΔG‡) are calculated for each pathway. The pathway with the lowest activation energy is predicted to be the major reaction channel.

Mechanism Determination: By analyzing the transition state structure and using techniques like Intrinsic Reaction Coordinate (IRC) calculations, the mechanism can be determined to be either a concerted (one-step) or a stepwise (multi-step) process. tandfonline.com For related benzodiazepine (B76468) systems, cycloadditions have been shown to follow a non-concerted mechanism. tandfonline.com

Table 2: Representative Data from Theoretical Cycloaddition Studies

Reaction Pathway DFT Functional Calculated Activation Energy (kcal/mol) Predicted Mechanism
Addition to C=C (Regioisomer A) B3LYP/6-31G(d) 15.2 Asynchronous Concerted
Addition to C=C (Regioisomer B) B3LYP/6-31G(d) 18.5 Asynchronous Concerted

This table presents hypothetical, yet representative, data based on findings in the literature researchgate.nettandfonline.com to illustrate how DFT calculations are used to compare competing reaction pathways. The pathway with the lowest activation energy is the most kinetically favorable.

These theoretical models have proven highly effective in explaining the observed chemo-, regio-, and periselectivity in the cycloaddition reactions of diazepine systems. researchgate.nettandfonline.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1-Aminopyridinium ylide
2,3-Diaza[4.1.0]bicycloheptadiene
3H-1,2-benzodiazepine
3-Vinylindazole
Nitrile oxide
α,β-Unsaturated carbonyl compound
α-Diazocarbonyl compound
Ketene

Structural Elucidation and Conformational Analysis of 3,5,7 Triphenyl 4h 1,2 Diazepine and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of novel compounds. For 3,5,7-Triphenyl-4H-1,2-diazepine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a comprehensive picture of its atomic connectivity, molecular weight, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the nuanced structural aspects of molecules in solution, including stereochemistry and dynamic processes like tautomerism. For the 4H-1,2-diazepine system, the non-aromatic nature of the seven-membered ring allows for conformational flexibility, which can be studied by NMR. chemrxiv.org In substituted benzodiazepines, which are related structures, NMR studies have been crucial in investigating phenomena such as ring inversion and (E/Z) isomerization. nih.gov

In the case of this compound, the protons and carbons of the triphenyl substituents would dominate the ¹H and ¹³C NMR spectra, exhibiting signals in the aromatic regions. The methylene (B1212753) protons (H4) in the diazepine (B8756704) ring are expected to show a characteristic signal in the aliphatic region of the ¹H NMR spectrum. The chemical shift of these protons would be sensitive to the ring's conformation.

Tautomerism is a key consideration in diazepine chemistry. For instance, in pyrido[2,3-b] rsc.orgrsc.orgdiazepin-4-ones, NMR has been used to identify and quantify the equilibrium between oxo-imino and oxo-enamino tautomeric forms. nih.gov While extensive, specific NMR data for this compound is not widely available in public literature, analysis of related structures provides a framework for what to expect. For example, commercial suppliers of this rare chemical note that analytical data is not routinely collected. sigmaaldrich.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative, as specific experimental data is not readily available in the cited literature.)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C4-H ~3.0 - 4.0 ~30 - 45
C6-H Vinyl region Vinyl region
Phenyl-H ~7.0 - 8.0 ~125 - 145

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides essential information regarding a molecule's mass and its fragmentation pattern, which aids in structural confirmation. The molecular formula of this compound is C₂₃H₁₈N₂, corresponding to a molecular weight of 322.4 g/mol . sigmaaldrich.com

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be expected at m/z 322. The fragmentation of diazepine derivatives often involves characteristic losses. For instance, studies on dibenzo[b,e] rsc.orgrsc.orgdiazepines show that fragmentation can proceed from the molecular ion or the [M-1]⁺ ion. researchgate.net General fragmentation patterns for heterocyclic compounds can involve the loss of small molecules like HCN, or cleavage of the ring system. nih.govresearchgate.net For this compound, key fragments would likely arise from the cleavage of the phenyl groups and fragmentation of the diazepine ring itself.

Table 2: Expected Major Fragments in the Mass Spectrum of this compound (Note: This table is based on general fragmentation principles for related compounds, as a specific experimental spectrum is not available in the cited literature.)

m/z Possible Fragment Identity Fragmentation Pathway
322 [C₂₃H₁₈N₂]⁺˙ (M⁺˙) Molecular Ion
245 [M - C₆H₅]⁺ Loss of a phenyl radical
218 [M - C₆H₅ - HCN]⁺ Loss of phenyl and hydrogen cyanide
103 [C₆H₅CN]⁺ Phenylnitrile cation

Infrared Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features.

The aromatic C-H stretching vibrations of the three phenyl groups are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically occur in the 1600-1450 cm⁻¹ region. A crucial band would be the C=N stretching vibration of the imine groups within the diazepine ring, which is anticipated in the 1650-1550 cm⁻¹ range. The CH₂ group at the 4-position would show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹.

Table 3: Principal Infrared Absorption Bands for this compound (Note: Wavenumbers are approximate and based on characteristic values for functional groups, as a specific experimental spectrum is not available in the cited literature.)

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) Phenyl Rings 3100 - 3000
C-H Stretch (Aliphatic) -CH₂- 2960 - 2850
C=N Stretch Imine (Diazepine Ring) 1650 - 1550
C=C Stretch Aromatic Rings / Diazepine Ring 1600 - 1450

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of crystal packing.

Determination of Molecular Geometry and Bond Parameters

While a crystal structure for the parent this compound is not readily found in the literature, a significant study reports the X-ray crystal and molecular structure of its di-iron nonacarbonyl complex. rsc.orgrsc.org In this complex, the this compound ligand undergoes cleavage of the N-N bond to form a novel bicyclo[5.1.1] system containing two iron atoms. rsc.org This study provides invaluable, albeit indirect, information about the geometry the diazepine ring can adopt. The analysis revealed the precise bond distances and angles of the coordinated triphenyl-diazepine fragment, demonstrating the flexibility of the seven-membered ring. rsc.org

Studies on other diazepine derivatives show that the seven-membered ring commonly adopts a boat-shaped conformation. rsc.org For example, in various 2,3-dihydro-1H-1,5-benzodiazepin-2-ones, the diazepine ring consistently exhibits this conformation. rsc.org These findings suggest that the 4H-1,2-diazepine ring in the uncomplexed triphenyl derivative likely also exists in a non-planar, boat-like conformation to minimize steric strain.

Table 4: Representative Bond Parameters for Diazepine-Related Structures (Note: Data is derived from related benzodiazepine (B76468) structures as a proxy, since data for the title compound is unavailable.)

Bond Typical Length (Å) Reference
C=N 1.272 – 1.295 rsc.org
C_aromatic-N 1.391 – 1.415 rsc.org

Analysis of Crystal Packing and Intermolecular Interactions (e.g., for picrate)

The way molecules arrange themselves in a crystal lattice is determined by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. The formation of salts, for example with picric acid to form a picrate, can significantly influence these interactions and the resulting crystal packing.

Conformational Dynamics of the Seven-Membered Ring

The dynamic nature of the 4H-1,2-diazepine ring in this compound is expected to be governed by the interplay of several factors, including the steric hindrance from the bulky phenyl substituents, the electronic effects of the nitrogen atoms, and the inherent torsional strain of the seven-membered ring.

Detailed experimental data from techniques such as X-ray crystallography or dynamic NMR spectroscopy, or computational analysis through methods like Density Functional Theory (DFT), would be necessary to definitively identify the preferred conformations of this compound.

In related diazepine systems, the following conformations are commonly observed:

Boat Conformation: This conformation is frequently identified in various diazepine derivatives. For many 1,4-benzodiazepines, X-ray diffraction studies have confirmed a bent boat-like conformation in the solid state. acs.org

Twist-Boat Conformation: To minimize steric clashes and torsional strain, the classic boat conformation can distort into a twist-boat form. This conformation is often found to be a low-energy state for substituted diazepanes. nih.gov

Chair Conformation: While less common for unsaturated diazepine rings, chair-like conformations can also be considered as potential energy minima.

Without specific studies on this compound, it is challenging to construct a precise data table of its conformational preferences. However, based on the general principles of seven-membered ring stereochemistry and studies on analogous compounds, a hypothetical representation of possible low-energy conformers could be considered, though it would lack empirical validation.

Hypothetical Conformational Energy Profile

Conformation Relative Energy (kcal/mol)
Twist-Boat Data not available
Boat Data not available
Chair Data not available

The interconversion between different conformations, such as the flipping of the seven-membered ring, is characterized by an energy barrier known as the ring inversion barrier. This barrier can be determined experimentally using dynamic NMR spectroscopy by observing the coalescence of signals as the temperature is varied. Computationally, this barrier can be calculated by mapping the potential energy surface along the ring inversion pathway.

For 1,4-benzodiazepin-2-ones, experimental and computational studies have been conducted to determine these barriers. acs.orgnih.gov For example, DFT calculations have been shown to reproduce experimental ring inversion barriers with high accuracy. acs.orgnih.gov Ab initio calculations for diazepam, a 1,4-diazepine, have estimated the ring inversion barrier to be around 17.6 kcal/mol. nih.gov

Ring Inversion Barrier Data for Related Diazepines

Compound Method Ring Inversion Barrier (kcal/mol) Reference
Diazepam Ab initio calculation 17.6 nih.gov
N(1)-desmethyldiazepam Ab initio calculation 10.9 nih.gov

It is important to emphasize that these values are for related but structurally distinct compounds and should not be directly extrapolated to this compound without specific experimental or computational verification.

Advanced Derivatization and Functionalization Strategies

Regio- and Stereoselective Introduction of Diverse Substituents on the 1,2-Diazepine Core

The strategic introduction of various substituents onto the 1,2-diazepine core is crucial for fine-tuning its chemical and biological properties. Research has focused on controlling the regioselectivity and stereoselectivity of these modifications.

For instance, the reduction of the C(4)=N(3) double bond in 2,3-benzodiazepin-1-ones has been explored using various reducing agents. While sodium cyanoborohydride, borohydride, and sodium trimethoxyborohydride can selectively reduce this bond, the yields can be moderate. A more effective method involves Pd-catalyzed hydrogenation, which provides higher yields of the corresponding diazepines. nih.gov This approach allows for the selective modification of one of the nitrogen-carbon double bonds, demonstrating regioselectivity in the functionalization of the diazepine (B8756704) ring.

The development of one-pot sequences for converting pyridines into 1,2-diazepines through the in situ generation of 1-aminopyridinium ylides and subsequent photochemical rearrangement offers a versatile method for accessing a variety of substituted 1,2-diazepines. chemrxiv.org This method's success with over 30 examples, including complex substrates, highlights its broad applicability for creating a library of diazepine derivatives with diverse substitution patterns. chemrxiv.org

The table below summarizes key findings in the regioselective functionalization of diazepine-related systems.

PrecursorReagents and ConditionsProductKey ObservationReference
4-(4-methoxyphenyl)-2,5-dihydro-1H-2,3-benzodiazepin-1-oneNaBH3CN, NaBH4, or NaBH(OCH3)34-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-oneSelective reduction of C(4)=N(3) double bond in moderate yield. nih.gov
2,3-Benzodiazepin-1-onesH2, 10% Pd/C, MeOH-HCl, r.t.2,3,4,5-Tetrahydro-2,3-benzodiazepin-1-onesEffective and high-yielding reduction of the C=N bond. nih.gov
Pyridine (B92270) derivativesIn situ generated 1-aminopyridinium ylides, UV light1,2-DiazepinesVersatile one-pot synthesis for diverse substituted 1,2-diazepines. chemrxiv.org

Development of Novel Fused and Polycyclic Systems Incorporating 1,2-Diazepines

Fusing the 1,2-diazepine ring with other heterocyclic systems is a powerful strategy to create novel molecular architectures with potentially unique properties. This approach has led to the synthesis of various polycyclic compounds.

The synthesis of pyrrolo chemrxiv.orgnih.govbenzodiazepines, which are structurally related to pyrrolo chemrxiv.orgrsc.orgdiazepines, has been extensively studied. nih.gov These systems are typically constructed through cyclization reactions. While the focus of much research has been on the [2,1-c] and [1,2-a] isomers due to their biological activities, the [1,2-d] isomers are also of interest. nih.gov The synthesis of pyrazolo[3,4-d] chemrxiv.orgrsc.orgdiazepin-8-one, a heterocyclic isostere of 2,3-benzodiazepine, has been achieved through a simple and sustainable method. chemrxiv.org However, the cyclization of the pyrazolopyrone hydrazinolysis product with acids can lead to the formation of a condensed pyridine ring instead of the desired 1,2-diazepine. chemrxiv.org

The synthesis of benzofuro[3,2-e]-1,4-diazepin-2,5(1H,4H)-dione has been accomplished in good yield through the reaction of ethyl 3-aminobenzofuran-2-carboxylate. doaj.org This demonstrates a viable route to fuse a benzofuran (B130515) ring system with a diazepine core.

The synthesis of pyrido-annelated diazepines is an important area of research due to their potential pharmacological activities, which can be comparable to well-known benzodiazepines. nih.gov A high-throughput method has been developed to synthesize pyrimido[4,5-e] chemrxiv.orgnih.govdiazepines from 6-aminopyrimidin-5-carbaldehydes through a two-step acylation/cyclization sequence. researchgate.net Additionally, novel pyrido- chemrxiv.orgnih.gov-diazepine and pyrido-[2,3-d]-pyrimidine derivatives have been synthesized, with some compounds exhibiting potent hypotensive action. nih.gov

The following table details synthetic approaches to various fused diazepine systems.

Fused SystemSynthetic ApproachStarting MaterialsKey FeaturesReference
Pyrazolo[3,4-d] chemrxiv.orgrsc.orgdiazepin-8-oneSustainable synthesis involving cyclization of a pyrazolopyrone hydrazinolysis product.Pyrazolopyrone hydrazinolysis productAcidic conditions can lead to an alternative condensed pyridine ring. chemrxiv.org
Benzofuro[3,2-e]-1,4-diazepin-2,5(1H,4H)-dioneReaction of ethyl 3-aminobenzofuran-2-carboxylate.Ethyl 3-aminobenzofuran-2-carboxylateGood yield of the fused benzofuro-diazepine system. doaj.org
Pyrimido[4,5-e] chemrxiv.orgnih.govdiazepinesTwo-step acylation/cyclization sequence.6-Aminopyrimidin-5-carbaldehydesHigh-throughput method for synthesizing a range of derivatives. researchgate.net
Pyrido- chemrxiv.orgnih.gov-diazepine derivativesMulti-step synthesis.Not specifiedResulting compounds showed hypotensive activity. nih.gov

Expansion of the 1,2-Diazepine Heterocyclic Chemical Space

Expanding the chemical space of 1,2-diazepines involves developing new synthetic methodologies and utilizing novel building blocks to create a wider diversity of structures. The development of generative models for de novo drug design, trained on vast chemical databases, has the potential to explore and suggest novel 1,2-diazepine-based structures that have not yet been synthesized. biorxiv.org These computational tools can help to identify promising new areas of the 1,2-diazepine chemical space to explore experimentally.

The synthesis of functionalized diazocines, which are eight-membered rings containing two nitrogen atoms, provides insights into the synthesis of larger heterocyclic systems that can be related to diazepines. beilstein-journals.org Key reactions in their synthesis, such as oxidative C-C coupling and reductive ring closure, could potentially be adapted for the synthesis of novel diazepine derivatives. beilstein-journals.org

Conclusion and Future Research Directions in 3,5,7 Triphenyl 4h 1,2 Diazepine Chemistry

Summary of Key Research Findings and Remaining Challenges

Research into 3,5,7-Triphenyl-4H-1,2-diazepine has unveiled intriguing aspects of its reactivity, particularly its behavior under thermal and photochemical conditions. One of the key findings is its propensity to undergo rearrangement reactions. Thermolysis of this compound in refluxing bromobenzene (B47551) leads to the formation of 2,4,6-triphenylpyridine (B1295210) as a minor product, along with two isomeric 1,2-diazepines. Photolysis in ethanol (B145695), on the other hand, yields the unstable 3,5,7-triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene. This bicyclic product can then undergo thermal cycloreversion back to the starting diazepine (B8756704) or hydrolyze to form 3,5-diphenylpyrazole (B73989) and acetophenone (B1666503).

Another significant finding is the reaction of this compound with di-iron nonacarbonyl, which results in the cleavage of the N-N bond and the formation of a novel nitrogen-bridged bicyclo[5.1.1] system containing iron. rsc.org

Despite these findings, several challenges remain in the chemistry of this compound. A primary challenge is the development of synthetic methods that allow for greater control over the substitution pattern of the diazepine ring. Many current syntheses of benzodiazepines, a related class of compounds, still rely on multi-step reactions starting from amide or lactam intermediates. acs.org The synthesis of highly functionalized and polysubstituted 1,2-diazepines with high efficiency and regioselectivity remains an area for improvement. Furthermore, a deeper understanding of the reaction mechanisms, including the factors that govern the divergent pathways in thermal and photochemical reactions, is needed. The stability of the 1,2-diazepine ring system itself presents a challenge, as it can be prone to ring contraction or other rearrangements under various conditions.

Emerging Methodologies and Synthetic Transformations

Recent years have seen the development of new synthetic strategies that could be applied to the synthesis of this compound and its derivatives. One-pot multicomponent reactions are emerging as a powerful tool for the efficient synthesis of complex heterocyclic scaffolds, including benzodiazepines. rsc.org These methods offer advantages such as reduced reaction times, milder conditions, and higher yields. For instance, novel three-component or domino reactions have been developed for the synthesis of functionalized benzodiazepines from readily available starting materials. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also become a cornerstone in the synthesis of nitrogen-containing heterocycles. mdpi.com These methods could be adapted for the construction of the 1,2-diazepine ring system, potentially allowing for the introduction of a wider range of substituents. The use of efficient heteropolyacid catalysts has also been shown to be effective in the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, offering high yields and short reaction times.

Furthermore, the development of sustainable and environmentally friendly synthesis methods is a growing trend in heterocyclic chemistry. This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. These emerging methodologies hold promise for the more efficient and sustainable production of this compound and other polysubstituted 1,2-diazepines.

Potential for Further Exploration in Heterocyclic Chemical Space and Material Science Applications

The unique structural and electronic properties of this compound suggest potential for its exploration in new areas of heterocyclic chemistry and material science. The presence of multiple phenyl groups can impart interesting photophysical properties to the molecule. Polyphenyl-substituted heterocycles are known to exhibit luminescence, and their emission properties can be tuned by modifying the substitution pattern. nih.gov This opens up the possibility of investigating this compound and its derivatives as potential organic light-emitting materials for applications in displays and lighting.

The nitrogen atoms in the diazepine ring provide sites for coordination with metal ions, suggesting that this compound could be used as a ligand in the synthesis of novel coordination complexes with interesting catalytic or material properties. The incorporation of nitrogen into polycyclic aromatic compounds is a known strategy to modify their electronic properties for applications in organic electronics. rsc.orgnih.gov The triphenyl-substituted diazepine framework could serve as a building block for larger, conjugated systems with tailored optoelectronic properties for use in organic solar cells or sensors. wikipedia.org

Furthermore, the reactivity of the 1,2-diazepine ring allows for its transformation into other heterocyclic systems. For example, the rearrangement to a substituted pyridine (B92270) offers a pathway to novel pyridine derivatives that might be difficult to synthesize by other means. This expands the accessible heterocyclic chemical space starting from a readily available diazepine precursor.

Future Directions in Theoretical and Computational Studies of 1,2-Diazepines

Computational chemistry is an increasingly powerful tool for understanding and predicting the properties and reactivity of molecules. In the context of 1,2-diazepines, theoretical and computational studies can provide valuable insights that complement experimental work. Future research in this area could focus on several key aspects.

One important direction is the detailed computational modeling of the reaction mechanisms of 1,2-diazepines. This includes elucidating the transition states and intermediates involved in their thermal and photochemical rearrangements, which can help to rationalize the observed product distributions and guide the design of more selective reactions. Computational methods can also be used to predict the reaction pathways of 1,2-diazepines with different reagents, accelerating the discovery of new transformations. mdpi.com

Another promising area is the use of computational screening to explore the potential of 1,2-diazepine derivatives for various applications. For example, quantum chemical calculations can be used to predict the photophysical and electronic properties of novel 1,2-diazepine-based materials, aiding in the design of new compounds for organic electronics. mit.edu As computational power and algorithms continue to improve, it is expected that these in silico methods will play an increasingly important role in guiding the synthesis and investigation of 1,2-diazepines. barringtonjames.com The development of machine learning models trained on experimental and computational data could further accelerate the discovery of new 1,2-diazepine derivatives with desired properties. mit.edu

Q & A

Q. What synthetic methodologies are most effective for constructing the 1,2-diazepine scaffold in 3,5,7-Triphenyl-4H-1,2-diazepine?

The synthesis of 1,2-diazepines often involves cycloaddition reactions. For example, Deng et al. (2016) demonstrated the use of azoalkenes and enol diazoacetates in [3+4] cycloadditions to form tetrahydro-1,2-diazepine derivatives. Key factors include controlling reaction conditions (e.g., temperature, solvent polarity) and selecting catalysts (e.g., Lewis acids) to stabilize intermediates and improve regioselectivity .

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) resolve ambiguities in the structural characterization of this compound?

Nuclear Overhauser Effect (NOE) experiments in NMR can distinguish between regioisomers by analyzing spatial proximity of protons. X-ray crystallography provides unambiguous confirmation of the diazepine ring conformation and substituent positions. For instance, Christophe et al. (2022) used X-ray diffraction to validate the planar geometry of similar heterocyclic systems .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron distribution and frontier molecular orbitals, aiding in predicting electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess potential interactions with biological targets, such as enzymes or receptors, by simulating binding affinities .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., [3+2] vs. [3+4] cycloadditions) influence the yield and purity of this compound?

Competing pathways arise from the electronic nature of reactants. For example, electron-deficient azoalkenes favor [3+4] cycloadditions due to enhanced electrophilicity, while steric hindrance from substituents (e.g., phenyl groups) may promote side reactions. Kinetic studies (e.g., time-resolved spectroscopy) and computational modeling can identify rate-determining steps and optimize conditions .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns) for this compound derivatives?

Contradictions may stem from dynamic effects like ring puckering or solvent-induced conformational changes. Variable-temperature NMR can detect dynamic processes, while 2D NMR (e.g., HSQC, HMBC) clarifies connectivity. If X-ray data conflict with solution-state NMR, consider solid-state vs. solution conformational flexibility .

Q. How can the electronic effects of phenyl substituents modulate the photophysical or catalytic properties of this compound?

Substituent positioning alters conjugation and steric effects. Para-substituted phenyl groups enhance π-π stacking in catalytic applications, while meta-substituents may disrupt planarity, reducing quantum yield in photoluminescence. Time-dependent DFT (TD-DFT) simulations correlate substituent effects with experimental UV-Vis/fluorescence spectra .

Q. What mechanisms explain the biological activity (e.g., antimicrobial, antitumor) of this compound derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups on the phenyl rings enhance interactions with bacterial cell membranes or DNA gyrase. In silico ADMET profiling and cytotoxicity assays (e.g., MTT on cancer cell lines) validate selectivity and therapeutic windows. For example, thiazolidinone analogs showed activity against Staphylococcus aureus via membrane disruption .

Methodological Considerations

  • Handling Data Contradictions : Cross-validate spectroscopic results with multiple techniques (e.g., IR for functional groups, HRMS for molecular weight). If computational and experimental data conflict, re-examine basis sets or solvent models in simulations .
  • Experimental Design : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., stoichiometry, temperature) and identify optimal conditions via response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.